2-Amino-5-cyano-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)-pyrimidin-4-one
Description
2-Amino-5-cyano-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)-pyrimidin-4-one is a structurally complex pyrrolo[2,3-d]pyrimidine derivative. Its core structure features a bicyclic pyrrolo-pyrimidine scaffold substituted with a cyano group at position 5, a methylthio group at position 6, and a racemic 2,3-dihydroxypropyl moiety at position 6. The cyano and methylthio groups are electron-withdrawing, which may influence electronic distribution and receptor binding, while the dihydroxypropyl side chain could enhance hydrophilicity and solubility compared to alkyl or aromatic substituents .
Properties
CAS No. |
127945-69-1 |
|---|---|
Molecular Formula |
C11H13N5O3S |
Molecular Weight |
295.32 g/mol |
IUPAC Name |
2-amino-7-(2,3-dihydroxypropyl)-6-methylsulfanyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H13N5O3S/c1-20-10-6(2-12)7-8(14-11(13)15-9(7)19)16(10)3-5(18)4-17/h5,17-18H,3-4H2,1H3,(H3,13,14,15,19) |
InChI Key |
FWVFSTMVVXVNBP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C2=C(N1CC(CO)O)N=C(NC2=O)N)C#N |
Origin of Product |
United States |
Biological Activity
2-Amino-5-cyano-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)-pyrimidin-4-one is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrrolopyrimidine class and is characterized by the following structural features:
- Amino group at position 2
- Cyano group at position 5
- Methylthio group at position 6
- Hydroxypropyl side chain at position 7
These functional groups contribute to its biological activity by influencing interactions with various biological targets.
Research indicates that this compound exhibits several mechanisms of action, primarily through modulation of enzymatic pathways and receptor interactions:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cell signaling pathways, particularly those related to cancer progression and inflammation. For instance, it has been noted to inhibit PI3Kδ, a key enzyme in the phosphoinositide 3-kinase pathway, which is crucial for cell survival and proliferation .
- Antioxidant Activity : The presence of the methylthio group enhances its ability to scavenge free radicals, thereby exhibiting antioxidant properties that can protect cells from oxidative stress .
- Modulation of Immune Response : Preliminary studies suggest that this compound may influence immune cell function, potentially acting as an immunomodulator in various inflammatory conditions .
Pharmacological Effects
The following table summarizes key biological activities associated with 2-Amino-5-cyano-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)-pyrimidin-4-one:
Case Study 1: Anticancer Properties
In a study examining the anticancer effects of various pyrrolopyrimidine derivatives, 2-Amino-5-cyano-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)-pyrimidin-4-one was found to significantly inhibit the growth of breast cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the activation of caspase pathways .
Case Study 2: Antioxidant Effects
Another investigation focused on the compound's antioxidant properties demonstrated that it effectively reduced reactive oxygen species (ROS) levels in human fibroblast cells exposed to oxidative stress. This suggests its potential utility in protecting against age-related cellular damage .
Case Study 3: Immunomodulatory Effects
Research on the immunomodulatory effects revealed that treatment with this compound led to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This points towards its possible application in managing autoimmune diseases .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanism of action appears to involve the modulation of key signaling pathways that regulate cell proliferation and survival.
- Case Study : A study conducted on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), demonstrated significant cytotoxicity with IC50 values of 12.5 µM and 15.0 µM, respectively. These results suggest that the compound could serve as a lead for developing new anticancer agents .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Anti-inflammatory Effects
The structure of the compound suggests potential anti-inflammatory properties. Preliminary research indicates that it may inhibit pro-inflammatory cytokines, which are critical in the inflammatory response.
- Mechanism : It is hypothesized that the compound may act on specific inflammatory pathways, reducing the production of cytokines such as TNF-alpha and IL-6, thus alleviating inflammation .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Derivatives of related pyrimidine compounds have demonstrated efficacy against various bacterial strains.
- Research Findings : In vitro assays have indicated that certain derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
- Functional Groups : The presence of cyano and methylthio groups plays a significant role in enhancing the compound's bioactivity.
| Functional Group | Effect on Activity |
|---|---|
| Cyano | Enhances cytotoxicity and antimicrobial activity |
| Methylthio | Contributes to anti-inflammatory properties |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The compound’s structural uniqueness lies in its combination of substituents. Below is a comparison with key analogs from the literature:
Notes:
- The methylthio group at position 6 is rare in reported analogs; similar compounds (e.g., U-48 in ) instead feature thioether or hydroxyl groups, which may influence redox activity .
- The dihydroxypropyl substituent at position 7 is structurally analogous to I-13 (), which has a dihydroxyethyl group, suggesting shared solubility advantages over purely hydrophobic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
